

ATC0065: A Technical Guide to Off-Target Effects and Receptor Cross-Reactivity

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Compound of Interest

Compound Name: ATC0065

Cat. No.: B1665808

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Introduction

ATC0065 is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1), a G protein-coupled receptor implicated in the regulation of appetite and mood. As with any therapeutic candidate, a thorough understanding of its selectivity profile is paramount to predicting its potential efficacy and safety. This technical guide provides a comprehensive overview of the known off-target effects and receptor cross-reactivity of **ATC0065**, with a focus on quantitative data and the experimental methodologies used for its characterization.

Core Data Summary

The primary selectivity of **ATC0065** for MCH1 has been quantified, along with its cross-reactivity at other receptors. This information is critical for interpreting in vivo findings and designing future studies.

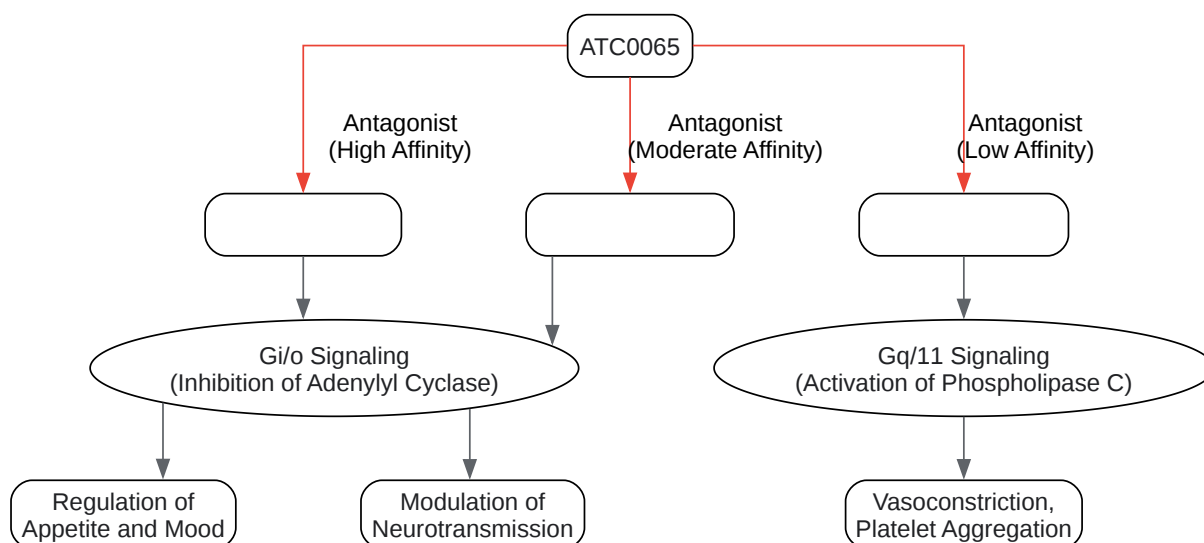
Quantitative Receptor Affinity Profile of ATC0065

Target Receptor	IC50 (nM)	Selectivity over MCH1	Reference
Melanin-Concentrating Hormone Receptor 1 (MCH1)	15.7	-	[1]
Serotonin Receptor 1A (5-HT1A)	62.9	~4-fold	[1]
Serotonin Receptor 2B (5-HT2B)	266	~17-fold	[1]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher binding affinity.

Signaling Pathways

The interaction of **ATC0065** with its primary target and off-targets can influence distinct signaling cascades. Understanding these pathways is crucial for predicting the physiological consequences of **ATC0065** administration.



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Figure 1: ATC0065 interaction with MCH1 and serotonin receptor signaling pathways.

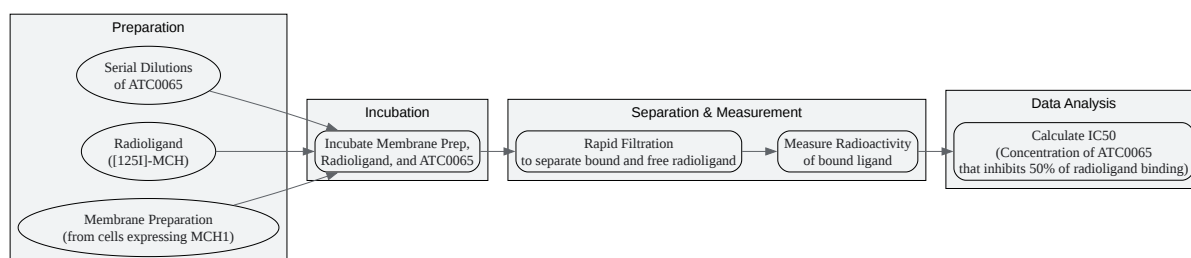
Experimental Protocols

The following sections detail the methodologies employed to determine the receptor binding affinities of **ATC0065**. These protocols are based on standard radioligand binding assays as described in the cited literature.

MCH1 Receptor Binding Assay

This assay determines the ability of **ATC0065** to displace a radiolabeled ligand from the MCH1 receptor.

Workflow:



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Figure 2: Workflow for the MCH1 receptor radioligand binding assay.

Detailed Methodology:

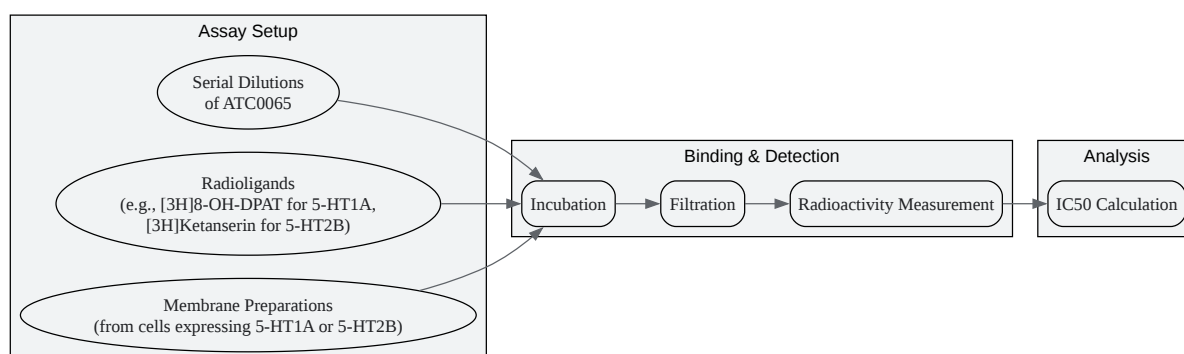
- Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human MCH1 receptor are prepared.
- Reaction Mixture: In a 96-well plate, the following are combined:
 - Cell membranes
 - Radioligand (e.g., [125I]-MCH) at a final concentration near its K_d .
 - Varying concentrations of **ATC0065** or vehicle control.
 - A non-specific binding control (a high concentration of a known MCH1 ligand).
- Incubation: The mixture is incubated, typically for 60 minutes at room temperature, to allow for binding to reach equilibrium.

- **Separation:** The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.
- **Quantification:** The radioactivity retained on the filters is measured using a scintillation counter.
- **Data Analysis:** The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value for **ATC0065** is then determined by non-linear regression analysis of the competition binding curve.

5-HT1A and 5-HT2B Receptor Cross-Reactivity Assays

Similar radioligand binding assays are performed to assess the affinity of **ATC0065** for serotonin receptors.

Workflow:



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Figure 3: General workflow for 5-HT receptor cross-reactivity assays.

Detailed Methodology:

- **Membrane Preparation:** Membranes are prepared from cells expressing either the human 5-HT1A or 5-HT2B receptor.
- **Reaction Mixture:** The components are similar to the MCH1 assay, with the appropriate radioligand for each receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A and [3H]Ketanserin or [3H]LSD for 5-HT2B).
- **Incubation, Separation, and Quantification:** These steps are performed as described for the MCH1 receptor binding assay.
- **Data Analysis:** IC50 values are calculated to determine the affinity of **ATC0065** for each serotonin receptor subtype.

Conclusion

ATC0065 is a high-affinity antagonist of the MCH1 receptor. While it demonstrates selectivity, it also exhibits measurable affinity for the 5-HT1A and 5-HT2B serotonin receptors, albeit at lower potencies. Researchers and drug development professionals should consider these off-target activities when designing and interpreting preclinical and clinical studies. The provided experimental frameworks offer a basis for further characterization of **ATC0065** and other novel compounds.

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References

- 1. rndsystems.com [rndsystems.com]
- To cite this document: BenchChem. [ATC0065: A Technical Guide to Off-Target Effects and Receptor Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at:

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